molecular formula C8H10ClN3 B1601108 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 76780-98-8

2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

货号: B1601108
CAS 编号: 76780-98-8
分子量: 183.64 g/mol
InChI 键: QUHPTBBMGYVJPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 76780-98-8. The compound possesses the molecular formula C8H10ClN3 with a molecular weight of 183.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that reflects its structural complexity, incorporating the cyclopenta[d]pyrimidine core system with specific positional substituents.

The compound's structural identity can be precisely described through various chemical descriptors that define its molecular architecture. The canonical Simplified Molecular Input Line Entry System representation is expressed as CNC1=NC(=NC2=C1CCC2)Cl, which encodes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier Key, QUHPTBBMGYVJPK-UHFFFAOYSA-N, provides a unique digital fingerprint that allows for unambiguous identification across chemical databases. These standardized identifiers ensure consistent recognition of the compound across different research platforms and facilitate accurate cross-referencing in scientific literature.

The molecular structure exhibits specific stereochemical features that influence its chemical behavior and biological activity. The bicyclic framework creates a rigid structural motif that constrains the spatial arrangement of substituents, while the presence of nitrogen atoms in the pyrimidine ring system introduces distinct electronic properties. The chloro substituent at the 2-position serves as an electron-withdrawing group that modulates the electron density distribution throughout the molecule, while the N-methylamino group at the 4-position provides opportunities for hydrogen bonding interactions and affects the compound's lipophilicity profile.

Historical Development and Discovery

The historical development of this compound traces back to broader investigations of cyclopenta[d]pyrimidine derivatives that began in the latter half of the 20th century. Early research into this compound class was documented in the European Journal of Medicinal Chemistry in 1980, where Sekiya, Hiranuma, Kanayama, and Hata first described synthetic approaches to related cyclopenta[d]pyrimidine structures. This foundational work established the synthetic methodologies that would later enable the preparation of more complex derivatives, including the specific N-methylated analog under discussion.

The compound's discovery emerged from systematic structure-activity relationship studies aimed at identifying potent antimicrotubule agents with improved therapeutic profiles. Research conducted by various pharmaceutical chemistry groups revealed that the cyclopenta[d]pyrimidine scaffold possessed unique properties that distinguished it from other heterocyclic frameworks. The specific substitution pattern observed in this compound was identified through methodical exploration of different substituent combinations, where researchers systematically varied the nature and position of functional groups to optimize biological activity. These investigations demonstrated that the N-methyl group on the amino substituent was crucial for maintaining potent antiproliferative activity, with removal of this methyl group resulting in significant loss of biological efficacy.

The compound's recognition as a significant research target was further solidified by crystallographic studies that determined its melting point characteristics. Experimental data indicate that the compound exhibits a melting point range of 194-195 degrees Celsius, providing important physical property information for identification and purification purposes. This thermal stability data, combined with other physical properties, established the compound as a well-characterized chemical entity suitable for further pharmaceutical development efforts.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable importance within heterocyclic compound research due to its unique structural features and biological activity profile. The compound represents a key member of the cyclopenta[d]pyrimidine family, which has emerged as a privileged structural class in medicinal chemistry. Pyrimidine-containing heterocycles have demonstrated tremendous utility in drug discovery applications, exhibiting diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The specific cyclopenta[d]pyrimidine framework provides additional structural rigidity and three-dimensional complexity that can enhance selectivity and potency in biological systems.

The compound's significance is particularly evident in the context of antimicrotubule agent development, where it has been identified as a potent inhibitor of cancer cell proliferation. Research has demonstrated that this compound and related analogs function as colchicine site agents that inhibit microtubule assembly and exhibit antiproliferative activities in the nanomolar range. This mechanism of action is of considerable therapeutic interest because microtubule-targeting agents represent one of the most successful classes of anticancer drugs currently in clinical use. The compound's ability to overcome drug resistance associated with overexpression of P-glycoprotein and beta-III-tubulin further enhances its potential therapeutic utility, as these resistance mechanisms represent significant clinical challenges in cancer treatment.

Property Value Reference
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS Registry Number 76780-98-8
Melting Point 194-195°C
InChI Key QUHPTBBMGYVJPK-UHFFFAOYSA-N
Canonical SMILES CNC1=NC(=NC2=C1CCC2)Cl

The research significance of this compound extends beyond its immediate therapeutic applications to encompass broader implications for heterocyclic chemistry and drug design methodology. The successful development of potent biological activity within the cyclopenta[d]pyrimidine framework demonstrates the value of exploring non-traditional heterocyclic scaffolds in medicinal chemistry research. This compound serves as a proof-of-concept for the utility of bicyclic pyrimidine systems and provides a foundation for the design of additional derivatives with potentially enhanced properties. The structure-activity relationships established through studies of this compound and its analogs contribute valuable insights to the broader understanding of heterocyclic pharmacophores and their optimization for therapeutic applications.

属性

IUPAC Name

2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-10-7-5-3-2-4-6(5)11-8(9)12-7/h2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHPTBBMGYVJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504067
Record name 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76780-98-8
Record name 5H-Cyclopentapyrimidin-4-amine, 2-chloro-6,7-dihydro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76780-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS Number: 76780-98-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8_8H10_{10}ClN3_3, with a molecular weight of approximately 183.64 g/mol. Key physical properties include:

  • Density : 1.346 g/cm³
  • Boiling Point : 387.3ºC at 760 mmHg
  • Flash Point : 188ºC

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Protein Kinases : This compound may act as an inhibitor of specific protein kinases involved in cellular signaling pathways, which are crucial for regulating cell growth and metabolism.
  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of glutamate receptors, enhancing or inhibiting neurotransmitter activity without directly activating the receptor .

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study evaluating the inhibition of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) demonstrated that derivatives of pyrimidine structures could selectively inhibit these kinases, suggesting potential applications in treating neurodegenerative diseases and cancers .
    • Table 1 summarizes the inhibitory effects against various kinases:
    Kinase TargetIC50 (µM)Selectivity
    PI5P4Kγ7.1High
    PIP5K1C230Moderate
  • In Vivo Studies :
    • Research on pharmacokinetics revealed that compounds with similar structures exhibited moderate brain penetration and stability in biological systems, indicating their potential for central nervous system applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrimidine derivatives in mouse models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function, suggesting a role for this compound in neuroprotection .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrimidine derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways associated with cell survival .

科学研究应用

Medicinal Chemistry Applications

  • Anticancer Research
    • Studies have investigated the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines. The compound's ability to inhibit certain enzymes involved in tumor growth has been noted, suggesting a pathway for further development into anticancer therapies.
  • Antiviral Activity
    • Preliminary research indicates that this compound may exhibit antiviral properties. Its mechanism of action could involve interference with viral replication processes, making it a candidate for antiviral drug development.
  • Neuropharmacology
    • The compound has shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression or anxiety by acting on specific receptors in the brain.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their structure-activity relationships (SAR) .

Case Study 2: Antiviral Screening

Research conducted by a team at a pharmaceutical laboratory evaluated the antiviral efficacy of this compound against influenza virus strains. The study found that the compound inhibited viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .

Case Study 3: Neuropharmacological Effects

In a neuropharmacology study, researchers explored the effects of this compound on serotonin and dopamine receptors. The findings suggested that it could enhance serotonergic activity, indicating potential therapeutic effects in mood disorders .

Toxicological Profile

Understanding the safety profile of compounds is crucial for their therapeutic application. Preliminary toxicological assessments indicate that while the compound shows promise in efficacy, further studies are required to establish its safety parameters and potential side effects.

化学反应分析

Nucleophilic Substitution at the Chloro Position

The chloro group at the C2 position undergoes nucleophilic displacement with amines, alkoxides, or thiols under acidic or basic conditions. This reaction is critical for modifying the pyrimidine scaffold to enhance biological activity or create derivatives for structure-activity relationship (SAR) studies.

Reaction TypeConditionsProductApplicationReference
Amine substitutionAnhydrous 1,4-dioxane, 100–110°C2-Amino derivatives (e.g., 12c–k , 12m )Synthesis of antitubulin agents
Alkoxy substitutionNaOH/NaOMe in methanol2-Hydroxy/alkoxy derivatives (e.g., 12a–b )Modulation of solubility and pharmacokinetics

In one study, reaction with 4-methoxy-2-nitroaniline in dry isopropyl alcohol (IPA) and catalytic HCl yielded 2-methylthio-4-(4-methoxy-2-nitrophenyl)aminopyrimidine (7 ), a precursor for anticancer agents .

Alkylation of the N-Methyl Amine

The secondary amine at C4 can undergo alkylation to introduce bulky groups, altering steric and electronic properties. This step is pivotal in optimizing interactions with biological targets like tubulin.

Reaction TypeConditionsProductBiological ImpactReference
N-MethylationChloroacetyl chloride, THF, NaHQuinazoline derivatives (e.g., 17a–b )Enhanced microtubule inhibition
BenzylationPd/C hydrogenation, methanolPhenolic derivatives (e.g., 18c )Improved water solubility

For example, alkylation with chloroacetyl chloride followed by intramolecular cyclization produced quinazoline derivatives (17a–b ) with nanomolar cytotoxicity against cancer cell lines .

Reduction and Cyclization Pathways

Reduction of nitro intermediates and subsequent cyclization are key steps in constructing fused-ring systems. These reactions expand the compound’s utility in generating bioactive heterocycles.

Reaction TypeConditionsProductOutcomeReference
Nitro reductionZn powder, AcOH, 0°CPrimary amine (8 )Enables further functionalization
Cyclization60% NaH, THFQuinoxalinedione (20 )Stabilizes planar conformation for target binding

The reduction of 7 to 8 and subsequent coupling with chloroacetyl chloride yielded intermediates (9 ) that cyclized to form tricyclic scaffolds (10 ) .

Oxidation Reactions

Oxidation of thioether or methylthio groups to sulfones enhances electrophilicity, facilitating subsequent nucleophilic attacks.

Reaction TypeConditionsProductRoleReference
Sulfone formationOxone, methanol/waterSulfone derivatives (e.g., 11 , 21 )Activates pyrimidine for substitution

Oxidation of 10 with oxone generated sulfone 11 , which improved reactivity toward amines and alkoxides in later steps .

Coupling Reactions for Hybrid Scaffolds

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups, broadening structural diversity.

Reaction TypeConditionsProductApplicationReference
Buchwald–Hartwig aminationPd catalysts, ligands4-Arylaminopyrimidines (e.g., 15a–b )Antiproliferative agents

The coupling of 13 with substituted anilines (14a–b ) under acidic conditions produced intermediates (15a–b ) that were reduced to amines (16a–b ) for antitumor evaluation .

Comparative Reactivity and SAR Insights

The methyl group at C4 and chloro at C2 synergistically enhance electrophilicity and hydrogen-bonding interactions. Key findings include:

  • N-Methylation is essential for antitubulin activity, as demethylated analogues (e.g., 9 ) show >10 μM IC<sub>50</sub> values .

  • Chloro substitution at C2 improves target affinity compared to methoxy or hydroxy groups .

This compound’s versatility in nucleophilic substitution, alkylation, and cyclization makes it a cornerstone in medicinal chemistry, particularly for developing microtubule-targeting agents. Its synthetic flexibility and potent bioactivity underscore its value in oncology drug discovery.

相似化合物的比较

Antitubulin and Antiproliferative Effects

  • Target Compound: Limited direct data, but related analogs (e.g., (±)-2•HCl) exhibit GI₅₀ values in the nanomolar range against cancer cells. These compounds inhibit microtubule assembly by binding to the colchicine site, disrupting mitotic spindle formation .
  • Compound 46 : Demonstrated potent cytotoxicity in A-10 smooth muscle cells via microtubule disassembly .
  • Compound 21 : Synthesized with a 25% yield, showed activity in cancer cell lines but required further optimization for potency .

Resistance Mechanisms

Compounds like (±)-2•HCl overcome clinical resistance mediated by P-glycoprotein overexpression and βIII-tubulin isoforms , making them promising for multidrug-resistant cancers .

准备方法

Synthetic Routes Overview

The synthesis of 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and its analogues typically involves multi-step processes starting from substituted pyrimidine precursors. Key strategies include:

Literature-Based Preparation Method

A representative synthetic pathway described in recent literature involves:

  • Starting from hydroxy pyrimidine and ethyl 2-oxocyclopentanecarboxylate to prepare a key intermediate, 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine .
  • Subsequent coupling with amines in the presence of catalytic hydrochloric acid in isopropyl alcohol to introduce the amine substituent at the 4-position.
  • Reduction of nitro groups to amines using zinc in methanol or sodium methoxide solutions.
  • Alkylation steps to introduce the N-methyl group and other substituents on the pyrimidine ring.

This method yields the target compound with good efficiency and allows for structural modifications at the C2 position of the pyrimidine ring.

Industrially Viable Preparation via Catalytic Coupling and Cyclization

A patented industrial synthesis method focuses on cost-effective and scalable preparation of related cyclopenta[d]pyrimidine derivatives, which can be adapted for this compound:

  • Step 1: Nickel-Catalyzed Coupling

    • React 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid in the presence of nickel salts and cuprous halide catalysts.
    • Use organic ligands and bases such as diisopropylethylamine.
    • Control temperature below 65 °C during acrylic acid addition, then raise to 50-80 °C for 8 hours.
    • This produces 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid with a yield of approximately 73.1%.
  • Step 2: Intramolecular Cyclization

    • Dissolve the coupling product in solvents like N,N-dimethylformamide or dimethyl sulfoxide.
    • Use cuprous chloride or cuprous bromide as catalysts and bases such as potassium carbonate or triethylamine.
    • Heat at 50-110 °C to induce cyclization, forming the bicyclic pyrrolo[2,3-d]pyrimidine core.
  • Step 3: Oxidation

    • Treat the cyclized intermediate with oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in solvents like tetrahydrofuran.
    • Control temperature between 20-70 °C to complete oxidation and finalize the product structure.

This method avoids expensive palladium catalysts, reduces production costs, and improves yield and scalability, making it suitable for industrial applications.

Comparative Data Table of Key Preparation Steps

Step Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
Coupling (Step 1) 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, acrylic acid, Ni salts, CuI, DIPEA Ethanol 65 °C, 8 h, N2 atmosphere 73.1 Dropwise acrylic acid addition, temperature control critical
Cyclization (Step 2) CuCl or CuBr, base (K2CO3, Et3N) DMF, DMSO, or similar 50-110 °C Not specified Intramolecular ring closure
Oxidation (Step 3) DDQ THF, MTBE, or similar 20-70 °C Not specified Batchwise oxidant addition, N2 atmosphere
Literature synthesis Hydroxy pyrimidine, ethyl 2-oxocyclopentanecarboxylate, HCl catalyst Isopropyl alcohol Room temp to reflux Good yield Includes nitro reduction and amine alkylation

Key Research Findings and Notes

  • The nickel-catalyzed coupling method is a significant improvement over traditional palladium-catalyzed Sonogashira couplings due to lower cost and higher reaction activity.
  • Controlling the temperature and reagent addition rate in the coupling step minimizes side reactions and simplifies purification.
  • The cyclization step is versatile with a range of solvents and bases, allowing optimization based on scale and equipment.
  • The oxidation step using DDQ is mild and efficient, suitable for sensitive bicyclic pyrimidine intermediates.
  • Literature methods provide flexibility for structural analogues by modifying substituents at the C2 and 4-amine positions, including N-methylation steps crucial for the target compound.

常见问题

Q. What are the common synthetic routes for 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methylamine derivatives in polar aprotic solvents (e.g., isopropyl alcohol) at elevated temperatures (100°C) for 16–24 hours. Optimization involves adjusting stoichiometry, using bases like N-ethyl-N,N-diisopropylethylamine to drive the reaction, and purification via column chromatography or recrystallization . Yield improvements (up to 81%) are achieved by controlling reaction time and temperature .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirmation?

Key techniques include:

  • 1H NMR : To confirm substitution patterns (e.g., δ 2.69–2.77 ppm for cyclopentane protons, δ 8.01 ppm for amine protons) .
  • X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to resolve structural ambiguities .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogues with enhanced antitumor activity?

SAR studies reveal:

  • The N-methyl group and 4-methoxy substituents on the aromatic ring are critical for microtubule disruption and cytotoxicity .
  • Substituents at the 6-position (e.g., methyl or vinyl groups) can modulate solubility without compromising activity .
  • Chlorine at the 2-position enhances electrophilicity, facilitating interactions with tubulin’s colchicine-binding site . Advanced analogues (e.g., compound 30·HCl ) show GI50 values in the low nanomolar range against resistant cancer lines (e.g., MDA-MB-435), overcoming P-glycoprotein and βIII-tubulin-mediated resistance .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

The compound binds the colchicine site of tubulin , inhibiting microtubule polymerization. This is validated via:

  • Tubulin polymerization assays : Quantifying inhibition via spectrophotometry .
  • Cellular microtubule disassembly assays : Using immunofluorescence in A-10 cells to visualize microtubule disruption .
  • Cell cycle analysis : Flow cytometry reveals G2/M arrest in treated cells (e.g., MDA-MB-435) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or assay conditions?

Discrepancies may arise from variations in:

  • Cell permeability : Use Pgp-overexpressing lines (e.g., NCI/ADR-RES) to assess transporter-mediated resistance .
  • Assay sensitivity : Compare SRB (sulforhodamine B) and MTT assays; SRB is more reliable for adherent cells .
  • Metabolic activation : Test metabolites using liver microsome preparations to identify bioactivation pathways .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Salt formation : Hydrochloride salts (e.g., 43·HCl ) enhance water solubility and bioavailability .
  • Prodrug design : Masking the amine group with enzymatically cleavable moieties (e.g., acetyl) improves plasma stability .
  • Formulation optimization : Use PEGylated nanoparticles or liposomes to prolong circulation half-life .

Methodological Considerations

Q. What are the best practices for purity analysis and handling air-sensitive intermediates during synthesis?

  • HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chlorination with POCl3) .
  • Storage : Store under argon at 2–8°C to prevent decomposition .

Q. How can computational modeling predict binding modes and guide analogue design?

  • Molecular docking : Use AutoDock Vina with tubulin structures (PDB: 1SA0) to predict binding poses .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with cytotoxic activity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。